molecular formula C21H18N2O2S B2866922 (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile CAS No. 476669-04-2

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile

Cat. No.: B2866922
CAS No.: 476669-04-2
M. Wt: 362.45
InChI Key: HQASIWUTCGFSGJ-BOPFTXTBSA-N
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Description

(Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Devices

One notable application of similar thiazole dyes, closely related to (Z)-2-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(3-methoxyphenyl)acrylonitrile, is in optoelectronic devices. These compounds have been demonstrated to protect human eyes and optical sensors and stabilize light sources in optical communications due to their excellent optical limiting performance under specific laser excitations (Anandan et al., 2018).

Antimicrobial Properties

Another significant application is in the domain of antimicrobial properties. Methacrylic polymers, incorporating a structure with thiazole groups, have shown potential in antimicrobial activities. These polymers exhibit thermal stability and have been tested against a variety of bacteria and yeast, demonstrating their effectiveness in antimicrobial applications (Cuervo-Rodríguez et al., 2019).

Dye-Sensitized Solar Cells (DSSCs)

Compounds with a thiophene-acrylonitrile structure have been utilized in the design and synthesis of organic chromophores for DSSCs. These materials exhibit notable photovoltaic performance, characterized by efficient charge separation and suitable energy levels for solar energy conversion (Naik et al., 2017).

Piezochromic Behaviors

Compounds with a similar structure to this compound have been found to exhibit piezochromic behaviors. These materials show a distinct change in fluorescence color under various stress conditions, which is useful in stress-responsive materials and sensors (Ouyang et al., 2016).

Cephem Antibiotics

In pharmaceutical research, a Z-isomer similar to this compound has been prepared as a common acyl moiety in clinically useful cephem antibiotics. This demonstrates the compound's relevance in the development of advanced antibiotic treatments (Tatsuta et al., 1994).

Properties

IUPAC Name

(Z)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-3-25-18-9-7-16(8-10-18)20-14-26-21(23-20)17(13-22)11-15-5-4-6-19(12-15)24-2/h4-12,14H,3H2,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQASIWUTCGFSGJ-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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